An In-depth Technical Guide to 2-Mercaptobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-Mercaptobenzoic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Mercaptobenzoic acid, also known as Thiosalicylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Key physical and chemical data are summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis, purification, and quantitative analysis are provided, alongside visualizations of its structure, a representative experimental workflow, and its role in a significant biological signaling pathway.
Introduction
2-Mercaptobenzoic acid (Thiosalicylic acid) is an organosulfur compound with the chemical formula C₇H₆O₂S.[1] It is a bifunctional molecule containing both a carboxylic acid and a thiol group, which contribute to its unique chemical reactivity and wide range of applications.[2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[2][3] Its ability to chelate metals also makes it valuable in analytical chemistry.[2][4] In the realm of drug development, derivatives of 2-Mercaptobenzoic acid, such as Farnesyl Thiosalicylic Acid (FTS), have been investigated for their potential as inhibitors of critical signaling pathways implicated in diseases like cancer.[5][6][7] This guide aims to consolidate the essential technical information regarding 2-Mercaptobenzoic acid to facilitate its use in research and development.
Chemical Structure and Properties
2-Mercaptobenzoic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group and a thiol group at the ortho position.[1] The presence of these two functional groups in close proximity influences its chemical behavior, including its acidity and potential for intramolecular interactions.
Caption: Chemical structure of 2-Mercaptobenzoic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Mercaptobenzoic acid is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₂S | [2][5] |
| Molar Mass | 154.19 g/mol | [1][5] |
| Appearance | White to yellow crystalline powder | [5][8] |
| Melting Point | 164-169 °C | [5][7] |
| Boiling Point | 234.3 °C at 760 mmHg | [5] |
| Density | 1.49 g/cm³ | [2][5] |
| pKa | 3.501, 4.05 (20 °C) | [5][7][9] |
| Solubility | Soluble in hot water, alcohol, ether, and glacial acetic acid.[1][5] Slightly soluble in petroleum ether.[1] | [1][5] |
| Stability | Sensitive to air and light; exposure to air can lead to the formation of dithiosalicylic acid.[1][5][6] | [1][5][6] |
Spectroscopic Data
The following tables summarize the characteristic spectral data for 2-Mercaptobenzoic acid.
Table 2.2.1: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | m | 4H | Aromatic protons |
| ~4.5 | s (broad) | 1H | Thiol proton (-SH) |
| ~13.0 | s (broad) | 1H | Carboxylic acid proton (-COOH) |
Table 2.2.2: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Carboxylic acid) |
| ~140 | C-S (Aromatic) |
| ~132 | Aromatic CH |
| ~131 | Aromatic CH |
| ~128 | C-COOH (Aromatic) |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
Table 2.2.3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2550 | Weak | S-H stretch |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1590, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1290 | Medium | C-O stretch |
| ~930 | Medium, Broad | O-H bend (out-of-plane) |
Table 2.2.4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 154 | Moderate | [M]⁺ (Molecular ion) |
| 136 | High | [M - H₂O]⁺ |
| 108 | Moderate | [M - H₂O - CO]⁺ or [C₆H₄S]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and quantitative analysis of 2-Mercaptobenzoic acid.
Synthesis of 2-Mercaptobenzoic Acid from Anthranilic Acid
This protocol is adapted from established methods involving the diazotization of anthranilic acid followed by reaction with a sulfur source.
Caption: Workflow for the synthesis of 2-Mercaptobenzoic acid.
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfur powder
-
Zinc dust
-
Ice
-
Distilled water
Procedure:
-
Diazotization: In a beaker, dissolve anthranilic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.
-
Preparation of Sodium Polysulfide: In a separate flask, prepare a solution of sodium hydroxide in water. Heat the solution and gradually add sulfur powder with stirring until it dissolves to form a dark sodium polysulfide solution. Cool this solution in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the cold sodium polysulfide solution with vigorous stirring. A dark red precipitate of dithiosalicylic acid will form.
-
Isolation of Dithiosalicylic Acid: After the addition is complete, stir the mixture for an additional 30 minutes. Acidify the mixture with concentrated HCl. The dithiosalicylic acid will precipitate out. Filter the precipitate and wash it with cold water.
-
Reduction to 2-Mercaptobenzoic Acid: Suspend the dithiosalicylic acid in an aqueous solution of sodium hydroxide. Heat the mixture and gradually add zinc dust. The color of the solution will lighten as the reduction proceeds. After the reaction is complete, filter the hot solution to remove excess zinc.
-
Precipitation and Isolation: Cool the filtrate and acidify it with concentrated HCl. 2-Mercaptobenzoic acid will precipitate as a pale yellow solid.
-
Purification: Filter the crude product, wash it with cold water, and dry it under vacuum. The product can be further purified by recrystallization.
Purification by Recrystallization
Materials:
-
Crude 2-Mercaptobenzoic acid
-
Distilled water
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude 2-Mercaptobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Once dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals of pure 2-Mercaptobenzoic acid will form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
Quantitative Analysis by Acid-Base Titration
This protocol describes the determination of the purity of a 2-Mercaptobenzoic acid sample by titration with a standardized sodium hydroxide solution.
Materials:
-
2-Mercaptobenzoic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ethanol
-
Distilled water
-
Buret, pipette, and Erlenmeyer flask
Procedure:
-
Accurately weigh a sample of 2-Mercaptobenzoic acid and dissolve it in a suitable volume of ethanol in an Erlenmeyer flask. Add an equal volume of distilled water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill a buret with the standardized NaOH solution and record the initial volume.
-
Titrate the 2-Mercaptobenzoic acid solution with the NaOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds. This is the endpoint.
-
Record the final volume of the NaOH solution.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the purity of the 2-Mercaptobenzoic acid sample based on the volume of NaOH used, its concentration, and the initial mass of the sample.
Role in Biological Signaling Pathways: Inhibition of the Ras Pathway
Derivatives of 2-Mercaptobenzoic acid, notably Farnesyl Thiosalicylic Acid (FTS), have been shown to inhibit the Ras signaling pathway.[5] The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[6] Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins and uncontrolled cell growth.[6]
FTS acts as a farnesylcysteine mimetic.[10] The farnesyl group is a lipid modification essential for anchoring Ras proteins to the cell membrane, a prerequisite for their function.[4][6] FTS competes with farnesylated Ras for binding to membrane-associated escort proteins, thereby dislodging active Ras from the membrane.[5][10] This mislocalization of Ras leads to its degradation and the subsequent downregulation of its downstream signaling pathways, such as the Raf-MEK-ERK pathway.[5][7]
Caption: Mechanism of Ras pathway inhibition by FTS.
Conclusion
2-Mercaptobenzoic acid is a versatile chemical compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols to aid researchers in their work with this important compound. A deeper understanding of its characteristics and methodologies for its handling and application will continue to drive innovation in chemistry and drug discovery.
References
- 1. prepchem.com [prepchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ras antagonist farnesylthiosalicylic acid (FTS) reduces glomerular cellular proliferation and macrophage number in rat thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101805277A - Preparation method of 2,2'-dithio-salicylic acid - Google Patents [patents.google.com]
- 9. journal.r-project.org [journal.r-project.org]
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